Amino(1,3-dithiolan-2-yl)acetic acid

Catalog No.
S15307659
CAS No.
20622-36-0
M.F
C5H9NO2S2
M. Wt
179.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino(1,3-dithiolan-2-yl)acetic acid

CAS Number

20622-36-0

Product Name

Amino(1,3-dithiolan-2-yl)acetic acid

IUPAC Name

2-amino-2-(1,3-dithiolan-2-yl)acetic acid

Molecular Formula

C5H9NO2S2

Molecular Weight

179.3 g/mol

InChI

InChI=1S/C5H9NO2S2/c6-3(4(7)8)5-9-1-2-10-5/h3,5H,1-2,6H2,(H,7,8)

InChI Key

MQUMNKDULYGRPJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C(C(=O)O)N

Amino(1,3-dithiolan-2-yl)acetic acid is an organosulfur compound characterized by the presence of a dithiolane ring structure. This compound features an amino group attached to a carbon chain that includes a 1,3-dithiolan moiety, which contributes to its unique chemical properties. The molecular formula for amino(1,3-dithiolan-2-yl)acetic acid is C5H9O2S2C_5H_9O_2S_2, and it is recognized for its potential biological activities and applications in organic synthesis.

Due to its functional groups:

  • Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  • Thioester Formation: The carboxylic acid group can react with alcohols to form thioesters, which are important intermediates in organic synthesis.

These reactions make amino(1,3-dithiolan-2-yl)acetic acid a versatile compound in synthetic organic chemistry.

The synthesis of amino(1,3-dithiolan-2-yl)acetic acid can be achieved through several methods:

  • From Meldrum's Acid: A straightforward synthetic route involves the reaction of Meldrum's acid with acrolein and thioacetic acid to yield the desired compound .
  • Thioacetalization: The compound can also be synthesized via thioacetalization of carbonyl compounds using 1,3-propanedithiol in the presence of Lewis or Brønsted acids as catalysts .

These methods highlight the compound's accessibility for research and application purposes.

Amino(1,3-dithiolan-2-yl)acetic acid has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting oxidative stress or microbial infections.
  • Organic Synthesis: Its unique structure allows it to be used as an intermediate in the synthesis of other complex molecules.
  • Agriculture: If antimicrobial properties are confirmed, it could be explored as a natural pesticide or fungicide.

Several compounds share structural similarities with amino(1,3-dithiolan-2-yl)acetic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-amino-2-(1,3-dithiolan-2-yl)acetic acidAmino Acid DerivativeContains an additional amino group
2-(1,2-Dithiolan-3-YL)acetic acidDithiolane DerivativeExhibits different oxidation states
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acidFluorinated VariantEnhanced lipophilicity due to trifluoromethyl group
2-[2-(1,3-Dithiolan-2-yl)phenoxy]acetic AcidPhenoxy DerivativePotentially improved biological activity

These compounds highlight the uniqueness of amino(1,3-dithiolan-2-yl)acetic acid while also indicating areas for comparative study regarding their reactivity and biological properties.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

179.00747088 g/mol

Monoisotopic Mass

179.00747088 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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